molecular formula C27H30N2O B11350470 N-[2-(1H-indol-3-yl)-2-phenylethyl]adamantane-1-carboxamide

N-[2-(1H-indol-3-yl)-2-phenylethyl]adamantane-1-carboxamide

Cat. No.: B11350470
M. Wt: 398.5 g/mol
InChI Key: OSFKRDZZSDBZKO-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)-2-phenylethyl]adamantane-1-carboxamide is a complex organic compound that features an indole moiety, a phenylethyl group, and an adamantane carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]adamantane-1-carboxamide typically involves the coupling of tryptamine with a carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)-2-phenylethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: The compound can be reduced under specific conditions to modify the indole or phenylethyl groups.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various hydrogenated indole compounds.

Scientific Research Applications

N-[2-(1H-indol-3-yl)-2-phenylethyl]adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, influencing pathways related to cell signaling and metabolism. The adamantane structure provides stability and enhances the compound’s ability to cross biological membranes, making it effective in targeting intracellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)-2-phenylethyl]adamantane-1-carboxamide is unique due to its combination of an indole moiety with an adamantane structure. This combination provides a balance of biological activity and stability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H30N2O

Molecular Weight

398.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-phenylethyl]adamantane-1-carboxamide

InChI

InChI=1S/C27H30N2O/c30-26(27-13-18-10-19(14-27)12-20(11-18)15-27)29-16-23(21-6-2-1-3-7-21)24-17-28-25-9-5-4-8-22(24)25/h1-9,17-20,23,28H,10-16H2,(H,29,30)

InChI Key

OSFKRDZZSDBZKO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(C4=CC=CC=C4)C5=CNC6=CC=CC=C65

Origin of Product

United States

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